molecular formula C17H32N2O2 B6173281 tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate CAS No. 2742654-05-1

tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate

Cat. No.: B6173281
CAS No.: 2742654-05-1
M. Wt: 296.4
InChI Key:
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Description

Tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate is a synthetic organic compound with a wide range of applications in scientific research. It is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in the synthesis of biologically active molecules.

Preparation Methods

The synthesis of tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The synthetic route includes the following steps :

    Protection: The hydroxyl group of tert-butyl-4-hydroxypiperidine-1-carboxylate is protected using a suitable protecting group.

    Cyclization: The protected intermediate undergoes cyclization to form the azocane ring.

    Deprotection: The protecting group is removed to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the development of biologically active molecules for studying cellular processes and drug interactions.

    Medicine: It is involved in the synthesis of potential therapeutic agents for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 4-(azocan-5-yl)piperidine-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate: This compound has a similar piperidine structure but with a formyl group instead of the azocane ring.

    tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound contains a boronate ester group, making it useful in different chemical reactions.

The uniqueness of this compound lies in its azocane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

2742654-05-1

Molecular Formula

C17H32N2O2

Molecular Weight

296.4

Purity

95

Origin of Product

United States

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